molecular formula C7H6ClNO B7797719 (E)-4-Chlorobenzaldehyde oxime

(E)-4-Chlorobenzaldehyde oxime

Cat. No. B7797719
M. Wt: 155.58 g/mol
InChI Key: QKWBTCRVPQHOMT-UHFFFAOYSA-N
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Description

(E)-4-Chlorobenzaldehyde oxime is a useful research compound. Its molecular formula is C7H6ClNO and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4-Chlorobenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-Chlorobenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antibacterial Activity : Transition metal complexes of 4-chlorobenzaldehyde oxime have been synthesized and their antibacterial activity against E. coli was found to be significant, highlighting its potential in antimicrobial applications (Hania, 2009).

  • Versatile Synthetic Tool : Oximes, including 9-anthraldehyde oxime, are crucial functional groups in organic chemistry. Their synthesis and applications in various chemical processes are well-documented, emphasizing their importance in preparative and synthetic chemistry (Ahmed, Hussain, & Quadrelli, 2020).

  • Selective Synthesis of E-Oximes : A method for the selective preparation of E-oximes, which have different physical and biological activities compared to their isomeric counterparts, has been developed. This has implications for the synthesis of bioactive compounds (Eshghi & Hassankhani, 2005).

  • Conjugate Vaccine Synthesis : Oxime chemistry is used in the bioconjugation of proteins and polysaccharides for the preparation of conjugate vaccines, indicating its importance in the field of immunology and vaccine development (Lees, Sen, & López-Acosta, 2006).

  • Potential in Cell Death Activation : Certain oximes display toxic effects at the cellular level, which can be attributed to their actions beyond acetylcholinesterase inhibition. This insight opens new avenues in understanding the molecular mechanisms of oximes and their potential applications in various fields of biological research (Zandona et al., 2021).

  • General and Specialized Plant Metabolism : Oximes play crucial roles in plant metabolism, acting as intermediates in the biosynthesis of various bioactive compounds. Their presence across different species indicates their fundamental role in plant biochemistry (Sørensen, Neilson, & Møller, 2018).

  • Biocompatible Hydrogels : Oxime Click chemistry is utilized to form hydrogels that support cell adhesion, indicating its potential in the development of biomaterials and tissue engineering applications (Grover et al., 2012).

properties

IUPAC Name

N-[(4-chlorophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWBTCRVPQHOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzaldoxime

CAS RN

3848-36-0
Record name 4-chlorobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using a similar procedure, 1-amino-3-p{[p-(1,1,2,2-tetrafluoroethoxy)benzylidene]amino}guanidine hydrochloride (white solid, mp 205°-212° C.); 1-amino-3-{p-(trifluoroethoxy)benzylidene]amino}guanidine hydrochloride (white powder; mp 235°-238° C.); and 1-amino-3-(p-chlorobenzylideneamino)guanidine hydrochloride may be prepared. The second products of the reactions, p-(1,1,2,2-tetrafluoroethoxy)benzaldehyde oxime (pinkish white solid, mp 47°-53.5° C.); α,α,α-trifluoro-p-anilaldehyde oxime (off-white solid, mp 46°-49.5° C.) and p-chlorbenzaldehyde oxime may also be isolated from the reactions.
[Compound]
Name
1-amino-3-p{[p-(1,1,2,2-tetrafluoroethoxy)benzylidene]amino}guanidine hydrochloride
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Name
p-(1,1,2,2-tetrafluoroethoxy)benzaldehyde oxime
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chlorobenzaldehyde (45.6 g; 0.325 mol), hydroxylamine hydrochloride (27.9 g; 0.401 mol) and pyridine (64 mL; 0.791 mol) in methylene chloride (600 mL) were stirred overnight at room temperature. The reaction mixture was poured into aqueous hydrochloric acid (2N; 300 mL) and extracted. The organic layer was washed with additional aqueous hydrochloric acid (2×300 mL), water (300 mL), dried (MgSO4), filtered and evaporated to yield oxime 1a as a white solid.
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
27.9 g
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reactant
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Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
600 mL
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solvent
Reaction Step One
Quantity
300 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-chlorobenzaldehyde (10.0 g) in chloroform (350 mL), hydroxylamine hydrochloride (10.2 g) was added and the mixture was stirred at room temperature for 18 hours in an argon atmosphere. After adding 2 mol/L hydrochloric acid (200 mL), three extractions were conducted with chloroform. The combined organic layers were washed with saturated brine and thereafter dried over anhydrous magnesium sulfate. After removing the desiccant by filtration, the filtrate was concentrated under reduced pressure. The resulting residue was crystallized with a liquid mixture of n-hexane and chloroform to give 1-(4-chlorophenyl)-N-hydroxymethaneimine as a colorless solid (9.27 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 50 g of hydroxylamine hydrochloride in 300 ml of water was added a suspension of 20 g of 4-chlorobenzaldehyde in 200 ml of 10% aqueous sodium hydroxide solution. Ethanol was then added until the mixture was clear. The solution was heated on a steam bath for 25 minutes, then cooled in an ice bath. The solid which separated was collected by filtration and dried in a vacuum desiccator. A second fraction was obtained by adding water just to the cloud point. This solid was collected and dried and the two products combined to give 16.75 g of 4-chlorobenzaldoxime, m.p. 108°-109°.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
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200 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-4-Chlorobenzaldehyde oxime
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Citations

For This Compound
11
Citations
A Yoshimura, ME Jarvi, MT Shea… - European Journal of …, 2019 - Wiley Online Library
An efficient oxidative cycloaddition of enaminones with nitrile oxides generated in situ from respective aldoximes using hypervalent iodine reagents has been developed. Reactions of …
D Méndez-Sánchez, I Lavandera, V Gotor… - Organic & …, 2017 - pubs.rsc.org
The efficient transformation of benzylamines into the corresponding oximes has been described by means of a chemoenzymatic process. This strategy is based on a two-step sequence …
Number of citations: 17 pubs.rsc.org
L Shi, R Hu, Y Wei, Y Liang, Z Yang, S Ke - European journal of medicinal …, 2012 - Elsevier
A series of novel anthranilic diamides derivatives containing aryl-isoxazoline moiety were designed and synthesized as a part of our ongoing search for potential anticancer agents. …
Number of citations: 61 www.sciencedirect.com
ME Jarvi - 2019 - search.proquest.com
Isoxazole is a five membered heterocyclic compound containing oxygen and nitrogen atoms in the 1, 2 positions. Isoxazole rings are found in natural products, such as ibotenic acid and …
Number of citations: 3 search.proquest.com
AK Lingala, T Mothe, KK Murahari, JR Desireddi… - Chemical Data …, 2022 - Elsevier
A new series of isoxazole fused thiazole-oxazole compounds (10a-j) have been designed synthesized and confirmed by 1 HNMR, 13 CNMR and mass spectral data. Further, all these …
Number of citations: 1 www.sciencedirect.com
H Abolhasani, S Dastmalchi… - Medicinal Chemistry …, 2016 - Springer
A new series of 3′-(4-substitutedphenyl)-4′-(4-(methylsulfonyl)phenyl) spiroisoxazoline derivatives containing naphthalenone and chromanonespiro-bridge were synthesized for …
Number of citations: 17 link.springer.com
JT Wang, XD Jia, LJ Peng, LM Wu - Chinese Chemical Letters, 2011 - Elsevier
O-Alkylation of oximes with N-vinylpyrrolidin-2-one or N-methyl-N-vinylacetamide was efficiently initiated by a catalytic amount of cerium (IV) ammonium nitrate (CAN), giving the …
Number of citations: 7 www.sciencedirect.com
R Manchal, AK Lingala, KK Murahari… - Available at SSRN … - papers.ssrn.com
A new series of isoxazole fused thiazole-oxazole compounds (10a-j) have been designed synthesized and confirmed by 1 HNMR, 13 CNMR and mass spectral data. Further, all these …
Number of citations: 0 papers.ssrn.com
ML Stivanin, RDC Gallo, JPM Spadeto… - Organic Chemistry …, 2022 - pubs.rsc.org
A blue light-promoted reaction between aryldiazoacetates and different nucleophiles has been developed in the presence of THF (and other cyclic ethers) as the solvent, allowing the …
Number of citations: 19 pubs.rsc.org
VV Patil, EM Gayakwad… - The Journal of Organic …, 2016 - ACS Publications
An efficient, rapid oxidation of various aliphatic amines to oximes using m-CPBA as an oxidant in ethyl acetate is described. High conversion (100%) with >90% oxime selectivity is …
Number of citations: 41 pubs.acs.org

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